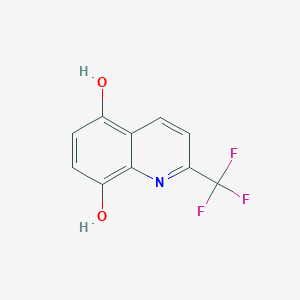
2-(Trifluoromethyl)quinoline-5,8-diol
Descripción general
Descripción
2-(Trifluoromethyl)quinoline-5,8-diol is a chemical compound with the molecular formula C10H6F3NO2 and a molecular weight of 229.16 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(Trifluoromethyl)quinoline-5,8-diol can be represented by the SMILES stringC1=CC(=NC2=C(C=CC(=C21)O)O)C(F)(F)F . Physical And Chemical Properties Analysis
2-(Trifluoromethyl)quinoline-5,8-diol is a solid compound . It is stored at room temperature in continental US .Aplicaciones Científicas De Investigación
Pharmaceutical Development
The trifluoromethyl group in 2-(Trifluoromethyl)quinoline-5,8-diol is a common pharmacophore in many FDA-approved drugs . This compound could be investigated for its potential as a precursor in the synthesis of novel pharmaceuticals. Its unique structure may interact with various biological targets, offering opportunities for the development of new medications with improved efficacy and safety profiles.
Antibacterial Agents
Fluorinated quinolines, like 2-(Trifluoromethyl)quinoline-5,8-diol , have shown promise as antibacterial agents . Research could explore the compound’s efficacy against a range of bacterial strains, potentially leading to the development of new antibiotics that can combat resistant bacteria.
Antineoplastic Agents
The compound’s structural similarity to other quinolines used in cancer therapy suggests it may have applications as an antineoplastic agent . Studies could focus on its ability to inhibit cancer cell growth and its potential use in combination therapies to enhance the effectiveness of existing cancer treatments.
Agricultural Chemicals
Given the activity of similar fluorinated compounds in agriculture, 2-(Trifluoromethyl)quinoline-5,8-diol could be utilized in the development of new agrochemicals . Its properties might be beneficial in creating pesticides or herbicides with lower environmental impact and improved specificity for target species.
Material Science
The unique electronic properties of the trifluoromethyl group could make 2-(Trifluoromethyl)quinoline-5,8-diol a valuable compound in material science . It could be used in the synthesis of advanced materials for electronics or as a component in liquid crystals for display technologies.
Enzyme Inhibition
As an enzyme inhibitor, this compound could be pivotal in understanding and regulating biochemical pathways . Research could be directed towards its interaction with specific enzymes, which may lead to new treatments for diseases where enzyme regulation is crucial.
Safety and Hazards
Propiedades
IUPAC Name |
2-(trifluoromethyl)quinoline-5,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F3NO2/c11-10(12,13)8-4-1-5-6(15)2-3-7(16)9(5)14-8/h1-4,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOUKLKBSYSRSHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=CC(=C21)O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10744625 | |
| Record name | 8-Hydroxy-2-(trifluoromethyl)quinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41192-41-0 | |
| Record name | 8-Hydroxy-2-(trifluoromethyl)quinolin-5(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10744625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Nitro-1H-[1,2,4]triazole-3-carboxylic acid](/img/structure/B1417486.png)

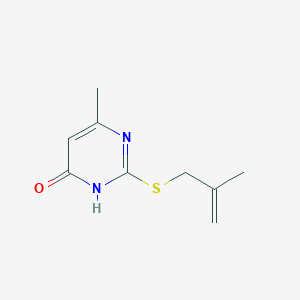

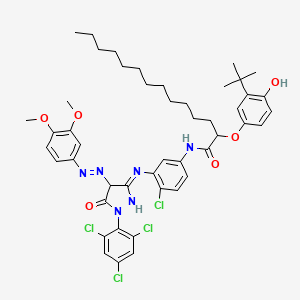
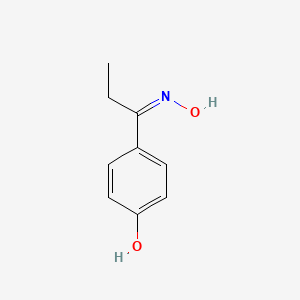
![1-[7-(2-Fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxylic acid](/img/structure/B1417493.png)
![2-({2-amino-4-oxo-3H,7H-pyrrolo[2,3-d]pyrimidin-5-yl}methyl)isoindole-1,3-dione](/img/structure/B1417494.png)
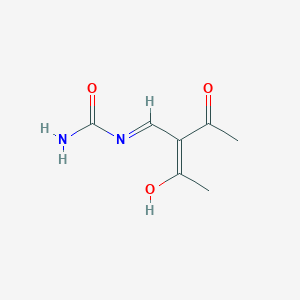

![ethyl 2-[(5-oxo-4-{(E)-[4-(1H-1,2,4-triazol-1-yl)phenyl]methylidene}-4,5-dihydro-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1417501.png)
![Ethyl 2-[(carbamoylamino)methylidene]-3-oxobutanoate](/img/structure/B1417502.png)
![2-{(E)-2-[(E)-1-phenylethylidene]hydrazono}-1,3-thiazolan-4-one](/img/structure/B1417504.png)
![3-[(1,1-Dioxido-1,2-benzothiazol-3-yl)amino]propan-1-ol](/img/structure/B1417509.png)